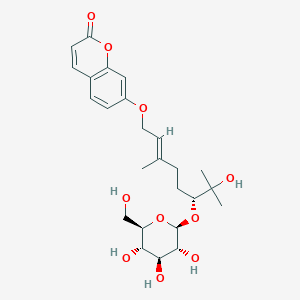![molecular formula C₂₅H₂₇Cl₂NO₂ B1163528 4-[(E)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride](/img/structure/B1163528.png)
4-[(E)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride is a metabolite of Toremifene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer . This compound has a molecular formula of C25H27Cl2NO2 and a molecular weight of 444.39 . It is classified as a dangerous good for transport and is intended for research use only .
Chemical Reactions Analysis
4-[(E)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents
Scientific Research Applications
4-[(E)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride is primarily used in scientific research to study the metabolism and pharmacokinetics of Toremifene. It is also used to investigate the biological activity of its metabolites and their potential therapeutic effects. In chemistry, it serves as a reference standard for analytical methods. In biology and medicine, it is used to study the mechanisms of action of SERMs and their effects on estrogen receptors .
Mechanism of Action
The mechanism of action of 4-[(E)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride involves its interaction with estrogen receptors. As a metabolite of Toremifene, it retains the ability to modulate estrogen receptor activity. It acts as an antagonist in breast tissue, inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling and cell proliferation .
Comparison with Similar Compounds
4-[(E)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride is similar to other metabolites of Toremifene, such as N-Desmethyl Toremifene and 4-Hydroxy Toremifene. it is unique in its combined structural features, which include both demethylation and hydroxylation. This dual modification may result in distinct biological activities and pharmacokinetic properties compared to its parent compound and other metabolites .
Similar compounds include:
- N-Desmethyl Toremifene
- 4-Hydroxy Toremifene
- Toremifene
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C₂₅H₂₇Cl₂NO₂ |
|---|---|
Molecular Weight |
444.39 |
Synonyms |
4-[(1Z)-4-Chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


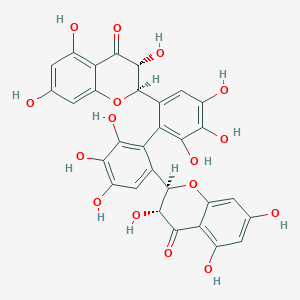
![(1R,2R,4R,5S,10R,11R,14R,15S,18S,21R,22R,23S)-4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B1163446.png)
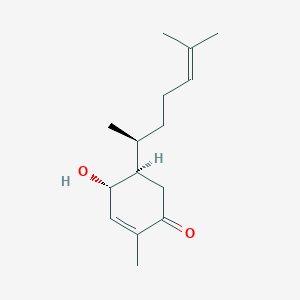
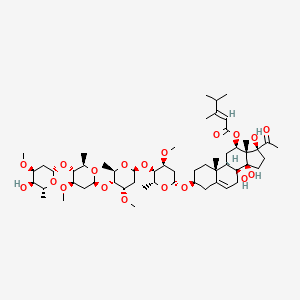

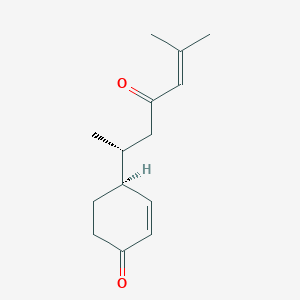
![methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate](/img/structure/B1163456.png)

